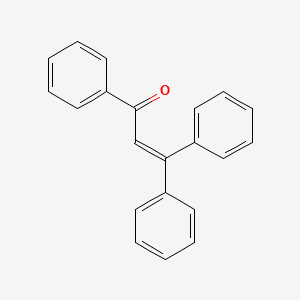

Acrylophenone, 3,3-diphenyl-

Description

The exact mass of the compound Acrylophenone, 3,3-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acrylophenone, 3,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylophenone, 3,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-triphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKAYCBILQSQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233944 | |

| Record name | Acrylophenone, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849-01-4 | |

| Record name | Acrylophenone, 3,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone, .beta.-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone, .beta.-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylophenone, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3-Diphenylacrylophenone via Claisen-Schmidt Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3-diphenylacrylophenone, a chalcone derivative, through the Claisen-Schmidt condensation. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, practical execution, and the significance of the resulting compound. We will explore the mechanistic intricacies of this base-catalyzed reaction, offer a field-proven, step-by-step experimental protocol, and discuss the critical role of chalcones as scaffolds in modern drug discovery. The guide emphasizes the causality behind experimental choices, ensuring a reproducible and robust synthetic methodology.

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a vital class of organic compounds.[1] They are open-chain flavonoids widely distributed in plants and serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[2] The versatility of the α,β-unsaturated ketone system allows for diverse chemical modifications, making chalcones privileged scaffolds in medicinal chemistry.[2][3] Synthetic and natural chalcones have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, positioning them as high-value targets for drug development programs.[2]

The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing these compounds.[4][5] This reaction involves the condensation of an enolizable ketone with an aromatic carbonyl compound that lacks α-hydrogens, typically catalyzed by a base or acid.[3][6] This guide focuses on the synthesis of a specific derivative, 3,3-diphenylacrylophenone, which is formed from the reaction of acetophenone and benzophenone.

Mechanistic Insights: The Base-Catalyzed Claisen-Schmidt Condensation

The synthesis of 3,3-diphenylacrylophenone is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt variant. The reaction's success hinges on the strategic selection of reactants: one that can form a stable enolate (the nucleophile) and another that cannot, which acts as the electrophile.

-

Nucleophile: Acetophenone possesses acidic α-hydrogens, which can be abstracted by a strong base (e.g., sodium hydroxide) to form a resonance-stabilized enolate ion.[6][7][8] This enolate is the key nucleophilic species that initiates the carbon-carbon bond formation.

-

Electrophile: Benzophenone serves as the ideal electrophilic partner. It lacks α-hydrogens and therefore cannot undergo self-condensation, which would otherwise lead to a complex mixture of byproducts.[9] This choice ensures that the reaction proceeds cleanly towards the desired product.

The base-catalyzed mechanism proceeds through the following sequential steps:

-

Enolate Formation: A hydroxide ion (from NaOH) abstracts an α-proton from acetophenone to form a nucleophilic enolate.[8][9]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzophenone, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a water molecule (present in the aqueous basic solution) to yield a β-hydroxy ketone, the aldol addition product.

-

Dehydration: Under the basic reaction conditions, a proton on the α-carbon is abstracted, leading to the elimination of a hydroxide ion from the β-carbon. This dehydration step is rapid and thermodynamically favorable as it results in a highly conjugated system, forming the stable α,β-unsaturated ketone product, 3,3-diphenylacrylophenone.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. byjus.com [byjus.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. praxilabs.com [praxilabs.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Diphenylacrylophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 3,3-Diphenylacrylophenone and the Role of NMR

3,3-Diphenylacrylophenone belongs to the chalcone class of compounds, which are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives have garnered significant attention in the scientific community due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, it is possible to elucidate the connectivity of atoms and the electronic environment within a molecule. This guide will provide a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of 3,3-diphenylacrylophenone, offering a foundational understanding of its spectral features.

Predicted ¹H NMR Spectral Data of 3,3-Diphenylacrylophenone

The ¹H NMR spectrum of 3,3-diphenylacrylophenone is expected to exhibit distinct signals corresponding to the vinylic proton and the protons of the three aromatic rings. The chemical shifts are influenced by the electronic effects of the carbonyl group and the phenyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for 3,3-Diphenylacrylophenone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | 6.8 - 7.2 | s (singlet) | N/A |

| Aromatic H (benzoyl) | 7.8 - 8.1 (ortho), 7.3 - 7.6 (meta, para) | m (multiplet) | ~7-8 |

| Aromatic H (β-phenyl, cis to C=O) | 7.2 - 7.5 | m (multiplet) | ~7-8 |

| Aromatic H (β-phenyl, trans to C=O) | 7.0 - 7.3 | m (multiplet) | ~7-8 |

Rationale for Predicted ¹H Chemical Shifts

-

Vinylic Proton (H-α): In typical chalcone structures, the α-proton (H-α) resonates as a doublet due to coupling with the β-proton (H-β). However, in 3,3-diphenylacrylophenone, the β-carbon is substituted with two phenyl groups, leaving no proton for coupling. Therefore, the H-α is expected to appear as a singlet. Its predicted downfield shift (6.8 - 7.2 ppm) is due to the deshielding effect of the conjugated carbonyl group.

-

Aromatic Protons (Benzoyl Group): The protons on the benzoyl ring are expected to be the most downfield in the aromatic region. The ortho-protons are significantly deshielded by the anisotropic effect of the adjacent carbonyl group, placing their signals in the 7.8 - 8.1 ppm range. The meta and para protons will likely appear as a complex multiplet between 7.3 and 7.6 ppm.

-

Aromatic Protons (β-Phenyl Groups): The two phenyl groups at the β-position are chemically non-equivalent due to hindered rotation around the C-C single bond. The phenyl group cis to the carbonyl group is expected to experience a slightly different electronic environment compared to the phenyl group in the trans position. This may lead to overlapping multiplets in the 7.0 - 7.5 ppm region.

Predicted ¹³C NMR Spectral Data of 3,3-Diphenylacrylophenone

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The key signals will be the carbonyl carbon, the vinylic carbons, and the carbons of the aromatic rings.

Table 2: Predicted ¹³C NMR Spectral Data for 3,3-Diphenylacrylophenone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 190 - 198 |

| C-α (vinylic) | 120 - 128 |

| C-β (vinylic) | 150 - 158 |

| C-ipso (benzoyl) | 135 - 140 |

| Aromatic C (benzoyl) | 128 - 134 |

| C-ipso (β-phenyls) | 140 - 145 |

| Aromatic C (β-phenyls) | 127 - 132 |

Rationale for Predicted ¹³C Chemical Shifts

-

Carbonyl Carbon (C=O): The carbonyl carbon of α,β-unsaturated ketones typically resonates in the downfield region of the spectrum, and a chemical shift in the range of 190-198 ppm is expected for 3,3-diphenylacrylophenone.[1]

-

Vinylic Carbons (C-α and C-β): The α-carbon (C-α) is expected to be shielded relative to the β-carbon (C-β) due to electron donation through conjugation from the phenyl rings and the carbonyl group. The C-β will be significantly deshielded due to the attachment of two phenyl groups and its position in the conjugated system.

-

Aromatic Carbons: The spectra will show a number of signals in the aromatic region (125-150 ppm). The ipso-carbons (carbons directly attached to the acryloyl framework) will have distinct chemical shifts. The remaining aromatic carbons will appear as a series of signals, with some potential overlap between the signals from the three phenyl rings.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for 3,3-diphenylacrylophenone or similar compounds, the following general protocol can be followed.

Sample Preparation

-

Dissolution: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: ~16 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: ~240 ppm

-

Data Processing

The acquired Free Induction Decay (FID) should be processed using appropriate NMR software. This typically involves:

-

Fourier Transformation: To convert the time-domain data to the frequency domain.

-

Phase Correction: To ensure all peaks are in the absorptive phase.

-

Baseline Correction: To obtain a flat baseline.

-

Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and NMR Workflow

Molecular Structure of 3,3-Diphenylacrylophenone

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Diphenylacrylophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenylacrylophenone, a member of the chalcone family, represents a core structure in numerous pharmacologically active compounds. Understanding its structural integrity and degradation pathways is paramount in drug development and quality control. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-diphenylacrylophenone. By applying fundamental principles of mass spectrometry, we predict and elucidate the primary fragmentation pathways, identifying key fragment ions that serve as a definitive structural fingerprint. This document explains the causality behind the observed cleavages, focusing on the formation of stable acylium and phenyl cations. The guide includes a detailed experimental protocol for acquiring mass spectral data and visual diagrams of the fragmentation mechanisms to provide a comprehensive resource for researchers.

Introduction

The Chalcone Scaffold in Medicinal Chemistry

Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. Their versatile chemical structure allows for a wide range of substitutions, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 3,3-Diphenylacrylophenone is a unique chalcone derivative featuring two phenyl substitutions on the β-carbon, which significantly influences its chemical properties and fragmentation behavior.

Physicochemical Properties of 3,3-Diphenylacrylophenone

-

Molecular Formula: C₂₁H₁₆O

-

Molecular Weight: 284.35 g/mol

-

Structure: An aromatic ketone with a propenone linker connecting a benzoyl group to a diphenyl-substituted vinyl group.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Electron Ionization (EI) MS, in particular, provides reproducible fragmentation patterns that act as a molecular "fingerprint," enabling unambiguous identification and structural characterization. For drug development professionals, this is critical for confirming synthesis, identifying impurities, and studying metabolic pathways.

Core Principles of Electron Ionization (EI) Mass Spectrometry

Ionization and Molecular Ion Formation

In the EI source, the analyte molecule (M) is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[1]

M + e⁻ → M⁺• + 2e⁻

The molecular ion's mass-to-charge ratio (m/z) corresponds to the molecular weight of the analyte. For 3,3-diphenylacrylophenone, the molecular ion peak is expected at m/z 284 . The stability of this ion is moderate due to the conjugated aromatic system.[1]

Fundamental Fragmentation Mechanisms

The excess energy imparted during ionization causes the molecular ion to be vibrationally excited, leading to fragmentation. The fragmentation pathways are not random; they are governed by the principles of chemical stability, favoring the formation of stable cations, radicals, and neutral molecules.[2] For ketones, the most prevalent mechanism is α-cleavage.[3][4]

-

α-Cleavage: This involves the homolytic cleavage of a bond adjacent to the carbonyl group. This process is driven by the formation of a highly stable, resonance-stabilized acylium ion.[3][4]

-

Inductive Cleavage: This pathway involves the heterolytic cleavage of a bond, driven by the electronegativity of a heteroatom, resulting in an alkyl cation and an acyl radical.[3]

-

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur in specific structures, though they are not predicted to be a primary pathway for 3,3-diphenylacrylophenone due to the lack of a γ-hydrogen on a flexible alkyl chain.[5]

Predicted Fragmentation Pattern of 3,3-Diphenylacrylophenone

The fragmentation of the 3,3-diphenylacrylophenone molecular ion (m/z 284) is dominated by cleavages around the stable benzoyl and diphenylvinyl moieties.

Primary Fragmentation Pathways

The major fragmentation routes are initiated by the charge localization on the carbonyl oxygen, leading to predictable bond cleavages.

Caption: Predicted major fragmentation pathways of 3,3-diphenylacrylophenone.

Pathway A: α-Cleavage leading to the Benzoyl Cation (m/z 105)

This is the most favorable fragmentation pathway for aromatic ketones.[2] The bond between the carbonyl carbon and the α-carbon of the propenone chain cleaves, resulting in the formation of the highly stable, resonance-stabilized benzoyl cation and a neutral diphenylvinyl radical. Due to its exceptional stability, the benzoyl cation at m/z 105 is predicted to be the base peak (the most intense peak) in the spectrum.

Caption: Formation of the benzoyl cation via α-cleavage.

Pathway B: Loss of a β-Phenyl Radical (m/z 207)

The molecular ion can undergo cleavage of one of the C-Ph bonds at the β-position. This results in the loss of a neutral phenyl radical (mass 77 u), yielding a fragment ion at m/z 207 (284 - 77). This ion is a substituted cinnamoyl cation.

Pathway C: Formation of the Phenyl Cation (m/z 77)

The phenyl cation can be formed through two routes:

-

Direct α-cleavage of the bond between the carbonyl carbon and its attached phenyl ring.

-

Subsequent fragmentation of the benzoyl cation (m/z 105) through the loss of a neutral carbon monoxide (CO) molecule (mass 28 u). This is a very common fragmentation for acylium ions.

Pathway D: Secondary Fragmentation (m/z 179)

The fragment ion at m/z 207 can undergo further fragmentation by losing a molecule of carbon monoxide (CO). This results in a hydrocarbon ion at m/z 179 (207 - 28).

Summary of Predicted Fragments

| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway / Comments |

| 284 | [C₂₁H₁₆O]⁺• | C₂₁H₁₆O | Molecular Ion (M⁺•) |

| 207 | [M - C₆H₅]⁺ | C₁₅H₁₁O | Loss of a phenyl radical from the β-carbon. |

| 179 | [M - C₆H₅ - CO]⁺ | C₁₄H₁₁ | Loss of CO from the m/z 207 fragment. |

| 105 | [C₆H₅CO]⁺ | C₇H₅O | Benzoyl Cation . Formed by α-cleavage. Predicted Base Peak . |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl Cation . Formed from loss of CO from m/z 105. |

Experimental Protocol: Acquiring the Mass Spectrum

To ensure the generation of a reproducible and verifiable mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential.

Objective: To obtain the 70 eV electron ionization mass spectrum of a purified sample of 3,3-diphenylacrylophenone.

Methodology:

-

Sample Preparation:

-

Dissolve ~1 mg of 3,3-diphenylacrylophenone in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

-

-

Instrumentation:

-

A standard benchtop GC-MS system equipped with an electron ionization source.

-

-

Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase at 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-4 minutes (to allow the solvent to pass through without detection).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 3,3-diphenylacrylophenone.

-

Extract the mass spectrum from the apex of the peak.

-

Perform background subtraction to obtain a clean spectrum.

-

Identify the molecular ion and major fragment ions, comparing them against the predicted values in the table above.

-

Sources

An In-depth Technical Guide to the Characteristic IR Absorption Peaks of 3,3-diphenylacrylophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-diphenylacrylophenone, a derivative of chalcone, represents a class of organic compounds with significant interest in medicinal chemistry and materials science. The structural characterization of these molecules is paramount for understanding their reactivity, and Infrared (IR) spectroscopy serves as a fundamental analytical technique for this purpose. This guide provides a detailed analysis of the characteristic IR absorption peaks of 3,3-diphenylacrylophenone, offering insights into the vibrational signatures of its key functional groups. Understanding these spectral features is crucial for researchers engaged in the synthesis, modification, and analysis of this and structurally related compounds.

Molecular Structure and Key Functional Groups

To comprehend the IR spectrum of 3,3-diphenylacrylophenone, it is essential to first examine its molecular architecture. The molecule consists of a central α,β-unsaturated ketone core, flanked by three phenyl rings. The principal functional groups that give rise to distinct IR absorption bands are:

-

Carbonyl Group (C=O): A ketone functional group conjugated with a carbon-carbon double bond and a phenyl ring.

-

Alkene Group (C=C): A carbon-carbon double bond in conjugation with the carbonyl group and two phenyl rings.

-

Aromatic Rings (Phenyl Groups): Three phenyl rings exhibiting characteristic C-H and C=C stretching and bending vibrations.

The extensive conjugation within the molecule significantly influences the positions of these absorption peaks.

Caption: Molecular structure of 3,3-diphenylacrylophenone highlighting key functional groups.

Analysis of Characteristic IR Absorption Peaks

The IR spectrum of 3,3-diphenylacrylophenone is a composite of the vibrational modes of its constituent functional groups. The positions of these peaks are influenced by factors such as bond strength, atomic masses, and electronic effects like conjugation.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Causality and Field-Proven Insights |

| Carbonyl (C=O) | Stretching (ν) | 1685 - 1666 | The C=O stretching vibration in saturated aliphatic ketones typically appears around 1715 cm⁻¹[1]. However, in 3,3-diphenylacrylophenone, the carbonyl group is conjugated with both a C=C double bond and a phenyl ring. This extended conjugation delocalizes the π-electrons, reducing the double bond character of the C=O bond and thus lowering its stretching frequency to the 1685-1666 cm⁻¹ range[1][2][3][4]. This shift is a hallmark of α,β-unsaturated ketones. |

| Alkene (C=C) | Stretching (ν) | 1680 - 1620 | The C=C stretching vibration for isolated double bonds typically appears in the 1680-1640 cm⁻¹ region[5]. In conjugated systems like this chalcone, the peak is often found in the lower end of this range, around 1600 cm⁻¹[6]. The intensity of this peak can be variable. |

| Aromatic Rings | C=C Stretching (ν) | 1600 - 1585 and 1500 - 1400 | Aromatic rings exhibit characteristic C=C in-ring stretching vibrations that appear as a series of bands[7]. The bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions are particularly diagnostic for the presence of an aromatic system[7][8]. |

| Aromatic Rings | =C-H Stretching (ν) | 3100 - 3000 | The stretching vibrations of sp² hybridized C-H bonds in aromatic rings and alkenes occur at slightly higher frequencies than the C-H stretches in alkanes (which are below 3000 cm⁻¹)[7][9]. Therefore, the presence of peaks in the 3100-3000 cm⁻¹ range is a strong indicator of unsaturation. |

| Aromatic Rings | C-H Out-of-Plane Bending (γ) | 900 - 675 | The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings[7][8]. For the monosubstituted phenyl rings in 3,3-diphenylacrylophenone, strong absorptions are expected in this region. |

Experimental Protocol: Acquiring the IR Spectrum of 3,3-diphenylacrylophenone via ATR-FTIR

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of solid samples with minimal sample preparation.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the crystal surface with a solvent appropriate for the previous sample (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.

-

-

Sample Preparation:

-

Place a small amount of solid 3,3-diphenylacrylophenone powder onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is generally set to 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

-

Caption: Experimental workflow for ATR-FTIR analysis of 3,3-diphenylacrylophenone.

Conclusion

The infrared spectrum of 3,3-diphenylacrylophenone is rich with information that directly correlates to its molecular structure. The key diagnostic peaks include the conjugated carbonyl stretch at a lower wavenumber than a typical ketone, characteristic aromatic C=C and C-H stretching vibrations, and out-of-plane C-H bending bands. By understanding the origins of these absorption peaks, researchers can confidently identify and characterize this important class of compounds, ensuring the integrity of their synthetic and developmental work.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

- Dönbak, K. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 209-224.

-

Reusch, W. (n.d.). Infrared Radiation. Michigan State University Department of Chemistry. Retrieved from [Link]

- Aswini, R., & Kothai, S. (2020).

-

IR spectrum of chalcone 1 and chalcone 2. (n.d.). ResearchGate. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

- FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2022). International Journal of Research in Pharmacy and Allied Science, 1(2).

- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.

-

Ketone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Simulated infrared spectra of the chalcones. (n.d.). ResearchGate. Retrieved from [Link]

- IR Spectroscopy of Carbonyls. (n.d.). Scribd.

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY (PART-5, PPT-11). St.

-

IR Absorption Frequency: Delocalization. (2024, December 5). JoVE. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

- IR handout.pdf. (n.d.).

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

- IR Tables, UCSC. (n.d.).

- Al-Khalaf, A. A., Abbas, A. F., & Al-Lami, H. S. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.

- Synthesis and characterization of tris-methacrylated 3,4,5-tris. (2000). Chemistry, 6(11), 2016-23.

- Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 274-292.

- Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. (2023). Polymers, 15(18), 3804.

- Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Video: IR Absorption Frequency: Delocalization [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. employees.oneonta.edu [employees.oneonta.edu]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3,3-diphenylacrylophenone

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 3,3-diphenylacrylophenone. It is intended for researchers, scientists, and drug development professionals who are utilizing UV-Vis spectroscopy for the characterization and analysis of this and structurally related compounds. This document delves into the theoretical underpinnings of the molecule's electronic transitions, provides a detailed experimental protocol for spectral acquisition, and discusses the interpretation of the resulting spectrum.

Introduction: The Spectroscopic Significance of 3,3-diphenylacrylophenone

3,3-diphenylacrylophenone, a member of the chalcone family, possesses a unique molecular architecture characterized by an α,β-unsaturated ketone system extensively conjugated with three phenyl rings. This extended π-electron system is the primary determinant of its interaction with ultraviolet and visible light, making UV-Vis spectroscopy an indispensable tool for its analysis. The absorption of UV-Vis radiation by 3,3-diphenylacrylophenone promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which this absorption occurs, and the intensity of the absorption, provide a valuable fingerprint of the molecule's electronic structure. Understanding this spectrum is crucial for a variety of applications, from confirming the compound's synthesis and purity to investigating its potential as a chromophore in various chemical and biological systems.

Chalcones, as a class of compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties.[1][2] The UV-Vis spectrum serves as a fundamental parameter in the study of these molecules, offering insights into their electronic properties which can be correlated with their function.

Theoretical Framework: Electronic Transitions in 3,3-diphenylacrylophenone

The UV-Vis absorption spectrum of 3,3-diphenylacrylophenone is dominated by two principal types of electronic transitions: π→π* and n→π. These transitions arise from the excitation of electrons in pi (π) bonding orbitals and non-bonding (n) orbitals to anti-bonding pi (π) orbitals.[3]

-

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In 3,3-diphenylacrylophenone, the extensive conjugation across the cinnamoyl and benzoyl moieties results in a delocalized π-electron system.[4] This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the π→π* absorption to longer wavelengths (a bathochromic shift).[4] For chalcones, this intense absorption band, often referred to as Band I, is typically observed in the range of 340–390 nm.[3]

-

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital, primarily the lone pair electrons on the carbonyl oxygen, to a π* anti-bonding orbital. These transitions are generally of much lower intensity (lower molar absorptivity) compared to π→π* transitions and are often observed as a shoulder or a separate weak band at longer wavelengths. In the context of chalcones, this is often referred to as Band II and can appear at wavelengths greater than 300 nm.[5] The n→π* transition is characteristically sensitive to solvent polarity; polar, protic solvents can form hydrogen bonds with the carbonyl oxygen, lowering the energy of the non-bonding orbital and causing a hypsochromic (blue) shift to shorter wavelengths.

The presence of three phenyl groups in 3,3-diphenylacrylophenone significantly influences its absorption spectrum. The phenyl group attached to the carbonyl (the benzoyl moiety) and the two phenyl groups at the β-position of the enone system all contribute to the extended conjugation, further pushing the λmax of the π→π* transition to longer wavelengths compared to simpler chalcones.

Diagram of Key Electronic Transitions

The following diagram illustrates the primary electronic transitions responsible for the UV-Vis absorption spectrum of 3,3-diphenylacrylophenone.

Caption: Electronic transitions in 3,3-diphenylacrylophenone.

Experimental Protocol: Acquisition of the UV-Vis Absorption Spectrum

The following protocol outlines a robust and reproducible method for obtaining the UV-Vis absorption spectrum of 3,3-diphenylacrylophenone. The self-validating nature of this protocol is ensured by the use of a solvent blank and careful sample preparation to adhere to the Beer-Lambert Law.

Materials and Instrumentation

-

Analyte: 3,3-diphenylacrylophenone (high purity)

-

Solvent: Spectroscopic grade ethanol or cyclohexane. The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not react with the analyte. Ethanol is a common choice due to its ability to dissolve a wide range of organic compounds and its UV cutoff at around 210 nm.[6]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 500 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Experimental Workflow

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of 3,3-diphenylacrylophenone.

-

Dissolve the weighed compound in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution. This provides a known concentration for subsequent calculations of molar absorptivity.

-

-

Preparation of Working Solution:

-

Dilute the stock solution to a concentration that results in an absorbance maximum between 0.5 and 1.5 AU. This range ensures the measurement is within the linear range of the detector and adheres to the Beer-Lambert Law. A typical starting dilution would be 1:10 or 1:100 from the stock solution.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).

-

Fill both the reference and sample cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders and run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank across the specified wavelength range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Record the absorbance value at each λmax.

-

If the concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Diagram of the Experimental Workflow

Caption: Workflow for UV-Vis spectral acquisition.

Expected Results and Discussion

Based on the extensive literature on chalcone derivatives, the UV-Vis spectrum of 3,3-diphenylacrylophenone in a non-polar solvent like cyclohexane is expected to exhibit two main absorption bands.

-

A high-intensity π→π transition (Band I):* This band is anticipated to appear in the range of 300-350 nm. The extensive conjugation provided by the three phenyl rings will likely result in a λmax towards the higher end of this range. The molar absorptivity (ε) for this transition is expected to be high, on the order of 10,000 to 30,000 L·mol⁻¹·cm⁻¹.[3]

-

A low-intensity n→π transition (Band II):* This weaker absorption may appear as a shoulder on the longer wavelength side of the main π→π* band, likely in the 350-400 nm region. Its molar absorptivity will be significantly lower, typically less than 1000 L·mol⁻¹·cm⁻¹.

The choice of solvent will have a predictable effect on the spectrum. In a polar protic solvent like ethanol, the π→π* band may undergo a slight bathochromic (red) shift due to stabilization of the more polar excited state. Conversely, the n→π* transition is expected to exhibit a hypsochromic (blue) shift due to hydrogen bonding with the carbonyl group, which stabilizes the non-bonding electrons in the ground state. This solvent-dependent behavior can be a useful diagnostic tool for assigning the electronic transitions.

Table of Expected Spectral Data

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent Effects (Polar vs. Non-polar) |

| π→π | 300 - 350 | 10,000 - 30,000 | Slight bathochromic shift in polar solvents |

| n→π | 350 - 400 | < 1,000 | Hypsochromic shift in polar solvents |

Conclusion and Applications

The UV-Vis absorption spectrum of 3,3-diphenylacrylophenone is a powerful analytical tool that provides fundamental insights into its electronic structure. The characteristic high-intensity π→π* and low-intensity n→π* transitions are readily identifiable and their positions and intensities are influenced by the extensive conjugation and the solvent environment. The detailed protocol provided herein ensures the acquisition of high-quality, reproducible spectra. A thorough understanding of the theoretical principles governing these electronic transitions allows for a confident interpretation of the spectral data. This knowledge is paramount for researchers in drug development and materials science who rely on UV-Vis spectroscopy for compound characterization, purity assessment, and the investigation of structure-property relationships in chalcone-based systems.

References

-

Bulgarian Chemical Communications. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Retrieved from [Link]1]

-

Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(3), 3569-3582.[5]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]2]

-

ResearchGate. (n.d.). Substituent and solvent effects on UV‐visible absorption spectra of chalcones derivatives: Experimental and computational studies | Request PDF. Retrieved from [Link]4]

-

Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. (2021). Molecules, 26(10), 2698.[3]

-

Quora. (2020). Which solvent is best for the UV vis spectrum, and why? Retrieved from [Link]6]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of Chalcones: A Case Study of (E)-1,3-Diphenylprop-2-en-1-one

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. This structural motif is a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 3,3-diphenylacrylophenone represents a specific derivative within this class. A comprehensive understanding of the three-dimensional arrangement of atoms in the crystalline state of these molecules is paramount for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Due to the limited availability of public crystallographic data for 3,3-diphenylacrylophenone, this guide will provide a detailed technical analysis of its parent compound, (E)-1,3-diphenylprop-2-en-1-one , commonly known as chalcone. This analogue serves as an exemplary model for the methodologies and interpretations central to the crystal structure analysis of this important class of molecules. This guide will detail the synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling of (E)-1,3-diphenylprop-2-en-1-one, offering a comprehensive workflow for researchers, scientists, and drug development professionals.

Methodology: A Validated Approach to Structural Elucidation

The following sections outline a self-validating system of experimental and computational protocols designed to provide a holistic understanding of the crystal structure of (E)-1,3-diphenylprop-2-en-1-one.

Synthesis and Crystallization: The Foundation of Analysis

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation , a reliable base-catalyzed aldol condensation between an acetophenone and a benzaldehyde.[1]

Experimental Protocol: Synthesis of (E)-1,3-diphenylprop-2-en-1-one [2]

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol (100 mL).

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 1.2 equivalents). The gradual addition is crucial to control the reaction temperature and prevent side reactions.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

-

Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as ethanol or an ethanol/water mixture.

Caption: Synthesis and Crystallization Workflow for (E)-1,3-diphenylprop-2-en-1-one.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Arrangement

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.[3]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A complete sphere of data is collected using a series of ω and φ scans.

-

Data Reduction: The collected diffraction intensities are integrated and corrected for various factors, including background, Lorentz, and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Hirshfeld Surface Analysis: Mapping Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[4] This is performed using software such as CrystalExplorer.[5]

Methodology:

-

CIF Input: The Crystallographic Information File (CIF) obtained from the SC-XRD refinement is imported into the CrystalExplorer software.[6]

-

Surface Generation: Hirshfeld surfaces are generated based on the electron distribution of the molecule. The surfaces are mapped with various properties, such as dnorm, shape index, and curvedness.

-

2D Fingerprint Plots: Two-dimensional fingerprint plots are generated, which summarize the intermolecular contacts and their relative contributions to the overall crystal packing.

Computational Chemistry: A Theoretical Complement

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of the molecule, complementing the experimental data.[7][8]

Computational Protocol: DFT Calculations

-

Geometry Optimization: The molecular geometry is optimized using a suitable level of theory, such as the B3LYP functional with a 6-311G(d,p) basis set, using software like Gaussian.[9]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.

Caption: Integrated Workflow for Crystal Structure Analysis.

Results and Discussion: A Multi-faceted Structural Perspective

Crystal Structure of (E)-1,3-diphenylprop-2-en-1-one

The crystal structure of (E)-1,3-diphenylprop-2-en-1-one reveals a nearly planar molecule with a trans configuration about the C=C double bond. The planarity of the molecule is a key feature that facilitates π-conjugation across the entire system.

Table 1: Crystal Data and Structure Refinement for (E)-1,3-diphenylprop-2-en-1-one

| Parameter | Value |

| Empirical formula | C₁₅H₁₂O |

| Formula weight | 208.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 10.921(2) Å, α = 90° |

| b = 30.583(1) Å, β = 90° | |

| c = 7.535(3) Å, γ = 90° | |

| Volume | 2516.7(9) ų |

| Z | 8 |

| Density (calculated) | 1.099 Mg/m³ |

| Absorption coefficient | 0.066 mm⁻¹ |

| F(000) | 880 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.5 to 27.5° |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.118 |

| R indices (all data) | R1 = 0.056, wR2 = 0.125 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for (E)-1,3-diphenylprop-2-en-1-one

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | 1.225(2) |

| C=C | 1.342(2) |

| C-C (enone) | 1.478(2) |

| C-C (phenyl) | 1.385(3) - 1.398(3) |

| C-C-C (enone) | 121.5(1) - 127.8(1) |

| C-C=O | 120.3(1) |

The bond lengths within the enone moiety are consistent with a conjugated system, showing partial double bond character for the C-C single bonds.

Intermolecular Interactions and Crystal Packing

The crystal packing of (E)-1,3-diphenylprop-2-en-1-one is primarily governed by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions. The C-H···O interactions link the molecules into chains, which are then packed in a herringbone fashion.

Hirshfeld Surface Analysis

The Hirshfeld surface analysis provides a visual and quantitative understanding of the intermolecular contacts. The dnorm surface highlights the C-H···O interactions as red spots, indicating close contacts. The 2D fingerprint plot reveals the relative contributions of different types of contacts, with H···H, C···H, and O···H contacts being the most significant.

DFT Calculations

The geometry optimized using DFT calculations is in good agreement with the experimental crystal structure, validating the chosen level of theory. The HOMO is primarily localized on the cinnamoyl moiety, while the LUMO is distributed over the entire molecule. The HOMO-LUMO energy gap provides an indication of the chemical reactivity and kinetic stability of the molecule. The MEP surface shows that the most negative potential is located around the carbonyl oxygen atom, which is consistent with its role as a hydrogen bond acceptor in the crystal packing.

Conclusion

This in-depth technical guide has presented a comprehensive workflow for the crystal structure analysis of chalcones, using (E)-1,3-diphenylprop-2-en-1-one as a representative example. The combination of experimental techniques, namely synthesis and single-crystal X-ray diffraction, with computational methods such as Hirshfeld surface analysis and Density Functional Theory, provides a powerful and self-validating approach to understanding the intricate details of molecular and crystal structures. The insights gained from such analyses are crucial for the rational design of new chalcone derivatives with enhanced therapeutic properties, underscoring the importance of structural science in modern drug discovery and development.

References

-

Gaonkar, S. L., & Vignesh, u. n. (2017). Synthesis and pharmacological properties of chalcones: a review. ResearchGate. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

PubChem. (n.d.). (E)-1,3-diphenylprop-2-en-1-one;dihydrobromide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 1,3-diphenylprop-2-en-1-one derivatives.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. Retrieved from [Link]

-

ResearchGate. (2021). Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation. Retrieved from [Link]

-

YouTube. (2024). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Retrieved from [Link]

-

MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Thai Science. (n.d.). Photophysical Properties of Various Substituted Thiophene- based Heterocyclic Chalcone: Experimental and DFT Studies. Retrieved from [Link]

-

YouTube. (2024). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. Retrieved from [Link]

-

YouTube. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

Semantic Scholar. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Retrieved from [Link]

-

ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

-

Semantic Scholar. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Retrieved from [Link]

-

ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

-

SciSpace. (2024). Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one. Retrieved from [Link]

-

An-Najah National University. (2018). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Microcrystal Electron Diffraction of Small Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of chalcone or (2E)-1,3-diphenylprop-2-en-1-one (A), thiosemicarbazones (B), thiocarbohydrazones (C). Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. crystalexplorer.net [crystalexplorer.net]

- 5. crystalexplorer.net [crystalexplorer.net]

- 6. youtube.com [youtube.com]

- 7. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

Solubility of 1,3,3-Triphenyl-2-propen-1-one in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility for β-Phenylchalcone

1,3,3-Triphenyl-2-propen-1-one, also known as β-phenylchalcone, is a notable member of the chalcone family, which are precursors to flavonoids and isoflavonoids.[1] These compounds, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] The solubility of 1,3,3-triphenyl-2-propen-1-one in various organic solvents is a critical physicochemical property that governs its utility in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility of 1,3,3-triphenyl-2-propen-1-one, detailing its physicochemical properties, predicted solubility in a range of common organic solvents, and a robust experimental protocol for the precise determination of its solubility.

Physicochemical Properties of 1,3,3-Triphenyl-2-propen-1-one

A thorough understanding of the physicochemical properties of 1,3,3-triphenyl-2-propen-1-one is fundamental to predicting its solubility behavior. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 1,3,3-Triphenyl-2-propen-1-one | - |

| Synonyms | β-Phenylchalcone | [4] |

| CAS Number | 849-01-4 | [4] |

| Molecular Formula | C₂₁H₁₆O | [4] |

| Molecular Weight | 284.35 g/mol | [4] |

| Appearance | Light Yellow to Dark Yellow Solid | [4] |

| Calculated XLogP3 | 5.3 (for 1,2,3-Triphenyl-2-propen-1-one) | [5] |

The high calculated XLogP3 value for a closely related isomer suggests that 1,3,3-triphenyl-2-propen-1-one is a non-polar, lipophilic molecule.[5] This characteristic is the primary determinant of its solubility in organic solvents. The general principle of "like dissolves like" dictates that non-polar compounds will exhibit higher solubility in non-polar solvents, and lower solubility in polar solvents.

Predicted Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Halogenated | Chloroform, Dichloromethane | High | These solvents are effective at solvating non-polar and aromatic compounds. Chalcones are often soluble in these solvents.[2] |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can effectively dissolve a wide range of organic compounds, including chalcones.[2][6] |

| Esters | Ethyl Acetate | High | Ethyl acetate is a moderately polar solvent that is a good solvent for many non-polar to moderately polar organic molecules.[2] |

| Aromatic | Toluene, Benzene | Moderate to High | The presence of three phenyl rings in 1,3,3-triphenyl-2-propen-1-one suggests favorable π-π stacking interactions with aromatic solvents, leading to good solubility. |

| Ethers | Diethyl Ether | Moderate | As a relatively non-polar solvent, diethyl ether is expected to be a reasonably good solvent for this compound. |

| Alcohols | Ethanol, Methanol | Low to Moderate | While chalcones are often recrystallized from ethanol, suggesting some solubility, especially at elevated temperatures, the high lipophilicity of 1,3,3-triphenyl-2-propen-1-one may limit its solubility in more polar alcohols like methanol at room temperature. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These are highly non-polar solvents, but their interactions with the aromatic and carbonyl functionalities of the chalcone may be weaker compared to other organic solvents, leading to lower solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a vast array of organic compounds. Chalcones are generally soluble in DMSO.[2] |

| Aqueous | Water | Insoluble | The highly non-polar nature of 1,3,3-triphenyl-2-propen-1-one makes it practically insoluble in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective

To determine the saturation solubility of 1,3,3-triphenyl-2-propen-1-one in a selected organic solvent at a specific temperature.

Materials

-

1,3,3-Triphenyl-2-propen-1-one (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,3,3-triphenyl-2-propen-1-one to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of 1,3,3-triphenyl-2-propen-1-one of known concentrations.

-

-

Calculation:

-

Calculate the concentration of 1,3,3-triphenyl-2-propen-1-one in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Figure 1. Experimental workflow for the determination of the solubility of 1,3,3-triphenyl-2-propen-1-one.

Conclusion

The solubility of 1,3,3-triphenyl-2-propen-1-one is a critical parameter for its effective utilization in research and development. Based on its physicochemical properties, it is predicted to be highly soluble in halogenated, ketonic, and aromatic solvents, with lower solubility in alcohols and aliphatic hydrocarbons, and practically insoluble in water. For applications demanding precise solubility values, the provided experimental protocol offers a reliable and accurate method for its determination. This guide serves as a valuable resource for scientists and researchers working with this important chalcone derivative.

References

-

Pharmaffiliates. 1,3,3-Triphenyl-2-propen-1-one. [Link]

-

PubChem. 1,2,3-Triphenyl-2-propen-1-one. National Center for Biotechnology Information. [Link]

- Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one. (2024). Journal of Chemical Sciences.

-

PubChem. 1,1,3-Triphenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]

-

Lookchem. Cas 6624-02-8, 3-hydroxy-1,3,3-triphenyl-propan-1-one. [Link]

- Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. (2013). Sciencemadness.org.

-

Kim, H. P., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098-4105. [Link]

- Caumont-Bertrand, K., & Delhomel, J. F. (2006). Preparation of 1,3-diphenylprop-2-en-1-one derivatives. U.S.

- Zhang, J., et al. (2010). Solubilities of Triphenylphosphine in Ethanol, 2-Propanol, Acetone, Benzene, and Toluene.

- BenchChem. (2025). Solubility of 1-Phenyl-1-propyne in Organic Solvents: A Technical Guide.

- BenchChem. (2025). Methods for overcoming solubility issues of 2,4,6-triphenylphosphorin in organic solvents.

- Hu, Y., et al. (2010). Solubilities of Triphenylphosphine Oxide in Selected Solvents.

- Nagarsenker, M. S., et al. (2008). Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac. AAPS PharmSciTech, 9(2), 551-556.

- Prat, D., et al. (2016). Solvent usage categories across three representative organic chemistry laboratories. Green Chemistry, 18(1), 288-295.

Sources

- 1. Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one [wisdomlib.org]

- 2. 1,3-Diphenyl-2-propen-1-one | CAS:94-41-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1,2,3-Triphenyl-2-propen-1-one | C21H16O | CID 5369822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 3,3-diphenylacrylophenone

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Diphenylacrylophenone

Prepared by: Gemini, Senior Application Scientist

Introduction

3,3-Diphenylacrylophenone, systematically named 1,3,3-triphenylprop-2-en-1-one, is a prominent member of the chalcone family of organic compounds.[1][2] Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This core scaffold is prevalent in numerous natural products and serves as a versatile building block in synthetic chemistry. Due to the conjugated system and the presence of multiple phenyl rings, 3,3-diphenylacrylophenone exhibits unique chemical reactivity and physical properties that make it a compound of significant interest for researchers in organic synthesis, materials science, and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for scientists and drug development professionals.

Physicochemical Properties

3,3-Diphenylacrylophenone's physical state is typically described as a colorless to light yellow oil or a gummy product, indicating that it can be challenging to crystallize depending on its purity.[3][4][5] Its high molecular weight and extensive aromaticity contribute to a high boiling point and low vapor pressure.

| Property | Value | Source(s) |

| Systematic Name | 1,3,3-Triphenylprop-2-en-1-one | [1][2] |

| CAS Number | 849-01-4 | [1] |

| Molecular Formula | C₂₁H₁₆O | [1] |

| Molecular Weight | 284.35 g/mol | [1] |

| Appearance | Colorless to light yellow oil or gummy solid | [3][4][5] |

| Boiling Point | 430.4 °C at 760 mmHg (calculated) | [1] |

| Flash Point | 187.7 °C (calculated) | [1] |

| Density | 1.109 g/cm³ (calculated) | [1] |

| Refractive Index | 1.621 (calculated) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of 3,3-diphenylacrylophenone. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): In a deuterated chloroform (CDCl₃) solvent, the spectrum shows characteristic signals for the aromatic and vinylic protons.[3][5][6]

-

δ 7.91-7.89 ppm (m, 2H): These are the ortho-protons on the benzoyl phenyl ring (Ring C), deshielded by the adjacent carbonyl group.

-

δ 7.16-7.49 ppm (m, 13H): This complex multiplet region corresponds to the remaining protons on all three phenyl rings.

-

δ 7.11 ppm (s, 1H): This singlet represents the lone vinylic proton at the α-position to the carbonyl group. Its singlet nature is due to the absence of adjacent protons for coupling.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon skeleton.[6]

-

δ 192.8 ppm: The signal for the carbonyl carbon (C=O).

-

δ 124.1 - 154.9 ppm: A series of signals corresponding to the 18 aromatic carbons and the two vinylic carbons of the C=C double bond. The specific assignments are: 154.9, 141.5, 139.1, 138.3, 132.8, 129.9, 129.5, 128.9, 128.7, 128.58, 128.51, 128.49, 128.2, 124.1 ppm.[6]

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For a typical chalcone structure like 3,3-diphenylacrylophenone, the following absorption bands are expected:

-

~1660 cm⁻¹: A strong absorption band corresponding to the stretching vibration of the conjugated C=O (carbonyl) group.

-

~1600-1450 cm⁻¹: Multiple sharp bands due to C=C stretching vibrations within the aromatic rings.

-

~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings and the vinylic proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3,3-diphenylacrylophenone (C₂₁H₁₆O), the expected molecular ion peak [M]⁺ would be at m/z 284.35. A high-resolution mass spectrum (HRMS) can confirm the elemental composition, with a calculated value of 283.1174 for the [M+H]⁺ ion.[6]

Caption: Structure and key spectroscopic data for 3,3-diphenylacrylophenone.

Chemical Properties and Reactivity

The reactivity of 3,3-diphenylacrylophenone is dominated by its α,β-unsaturated ketone moiety and the surrounding phenyl groups.

-

Michael Addition: The β-carbon of the enone system is electrophilic and serves as a Michael acceptor, making it susceptible to conjugate addition by a wide range of nucleophiles. This is a crucial reaction for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex structures.[2]

-

Reduction: The molecule contains two primary reducible sites. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can reduce both the C=C double bond and the C=O carbonyl group. Selective reduction of the double bond to yield the corresponding saturated ketone, 1,3,3-triphenyl-1-propanone, is also feasible under specific conditions.[2]

-

Oxidation: The electron-rich C=C double bond is susceptible to oxidative cleavage by strong oxidizing agents.

-

Cycloaddition Reactions: The alkene can participate as a 2π component in various cycloaddition reactions, providing pathways to complex carbocyclic and heterocyclic systems.

-

Synthesis of Heterocycles: The chalcone scaffold is a versatile precursor for synthesizing various heterocyclic compounds. For example, the corresponding oxime derivative of 3,3-diphenylacrylophenone can undergo an intramolecular oxa-Michael cyclization to form densely substituted 2-isoxazolines.[7]

Caption: Key reactive sites and reaction pathways for 3,3-diphenylacrylophenone.

Synthesis

While classical Claisen-Schmidt condensations are standard for many chalcones, the synthesis of a β,β-disubstituted chalcone like 3,3-diphenylacrylophenone requires alternative strategies. A modern and efficient method is the direct oxidative coupling of an aldehyde with an alkene.[8]

Experimental Protocol: Synthesis via Direct Oxidative Coupling[8]

This protocol describes the synthesis using a heterogeneous perovskite catalyst.

Materials:

-

Benzaldehyde

-

1,1-Diphenylethylene

-

Di-tert-butyl peroxide (DTBP)

-

Strontium-doped lanthanum cobaltite perovskite catalyst (Sr-doped LaCoO₃)

-

Solvent for chromatography (e.g., petroleum ether, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 1,1-diphenylethylene (0.3 mmol), benzaldehyde (1.0 mL, which acts as both reactant and solvent), the perovskite catalyst (5 mol%), and DTBP (1.2 mmol) as the oxidant.

-

Reaction Conditions: Seal the vessel and heat the mixture at 120 °C for 18 hours under an air atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Directly purify the crude reaction mixture using silica gel column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the final product.

-

Characterization: Confirm the identity and purity of the isolated 1,3,3-triphenylprop-2-en-1-one using NMR, IR, and MS, comparing the data with reported values.[3][5][6] This method has been reported to yield the product in approximately 75% isolated yield.[8]

Applications in Drug Development

Chalcones represent a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. 3,3-Diphenylacrylophenone serves as a key intermediate and scaffold for developing novel therapeutic agents. It is utilized as a reagent in the synthesis of arylketones, which are important precursors for various pharmaceutical compounds.[1] The ability to functionalize its core structure allows for the generation of libraries of compounds for screening against various biological targets.

Safety and Handling